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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vofatamab (Vsppltlgqlls) and Infigratinib, two

distinct therapeutic agents targeting the Fibroblast Growth Factor Receptor 3 (FGFR3)

pathway, a critical driver in various cancers, notably urothelial carcinoma. This document

summarizes their mechanisms of action, presents available clinical data, and outlines the

experimental protocols from key clinical trials to inform research and drug development

decisions.
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Feature Vofatamab (Vsppltlgqlls) Infigratinib

Drug Class Human monoclonal antibody
Small molecule tyrosine kinase

inhibitor

Target(s)

Specifically binds to the

extracellular domain of

FGFR3.[1][2][3]

Inhibits the kinase activity of

FGFR1, FGFR2, and FGFR3.

[4][5][6]

Mechanism of Action

Blocks ligand binding and

prevents both wild-type and

mutated FGFR3 activation and

dimerization.[1][3][7]

Competitively binds to the

ATP-binding site in the kinase

domain of FGFRs, preventing

autophosphorylation and

downstream signaling.[5]

Administration Intravenous (IV) infusion.[8][9] Oral.[10][11]

Mechanism of Action
Vofatamab is a human IgG1 monoclonal antibody that exhibits high specificity for the FGFR3

receptor.[1][12] Its primary mechanism involves binding to the extracellular domain of FGFR3,

which sterically hinders the binding of its natural ligands, the fibroblast growth factors (FGFs).

[3] This action prevents the dimerization and subsequent activation of the receptor, thereby

inhibiting downstream signaling cascades. Notably, Vofatamab is effective against both wild-

type and genetically mutated forms of FGFR3.[1][3]

Infigratinib is an orally bioavailable small molecule that functions as an ATP-competitive

tyrosine kinase inhibitor.[6][10] It targets the intracellular kinase domains of FGFR1, FGFR2,

and FGFR3.[4] By occupying the ATP-binding pocket, Infigratinib prevents the

autophosphorylation of the receptor, a critical step in its activation.[5] This blockade of

phosphorylation effectively halts the downstream signaling pathways, including the RAS-MAPK

and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]
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Figure 1. Mechanisms of Vofatamab and Infigratinib.

Clinical Efficacy
Direct head-to-head clinical trials comparing Vofatamab and Infigratinib are not available. The

following tables summarize efficacy data from separate clinical trials in patients with urothelial

carcinoma.
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Trial Treatment Arm
Patient
Population

N
Objective
Response
Rate (ORR)

FIERCE-21

(Phase II)[7][13]

Vofatamab

Monotherapy

Metastatic

Urothelial

Carcinoma

(mUC) with

FGFR3

mutation/fusion,

previously

treated

21
Partial Response

(PR) in 1 patient

Vofatamab +

Docetaxel

mUC with

FGFR3

mutation/fusion,

previously

treated

21 PR in 5 patients

FIERCE-22

(Phase Ib/II)[12]

[14]

Vofatamab +

Pembrolizumab

mUC,

progressed after

platinum-based

chemotherapy

35 36% (overall)

FGFR3

mutated/fusion
7 43%

FGFR3 wild-type 20 33%
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Trial
Treatment
Arm

Patient
Population

N
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Phase Ib[10] Infigratinib

mUC with

FGFR3

alterations

67 25.4% 64.2%

First-line 13 30.8% 46.2%

Second-line

or later
54 24.1% 68.5%

PROOF 302

(Phase III)

[15]

Infigratinib

Adjuvant

setting for

high-risk

resected UC

with FGFR3

alterations

20
Not a primary

endpoint

Not a primary

endpoint

Placebo 19

Note: The PROOF 302 trial was terminated early due to slow accrual and not for safety

concerns, precluding definitive conclusions on efficacy in the adjuvant setting.[15][16]

Safety and Tolerability
Vofatamab Adverse Events (FIERCE-21 & FIERCE-22)

Adverse Event (Any Grade) Vofatamab Monotherapy/Combination

Decreased appetite Common

Diarrhea Common

Pyrexia (Fever) Common

Asthenia 21%

Rash 12%

Anemia (Grade ≥3) 10-19%
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A notable characteristic of Vofatamab is the absence of hyperphosphatemia, a common on-

target effect of small molecule FGFR inhibitors, due to its different mechanism of action.[12][17]

Infigratinib Adverse Events (Phase Ib & PROOF 302)
Adverse Event (Any Grade) Infigratinib

Hyperphosphatemia 46%

Fatigue 37%

Decreased appetite 32%

Stomatitis 25%

Elevated creatinine 42%

Constipation 37%

Anemia 36%

Dry mouth 31%

Alopecia 31%

Hyperphosphatemia is a recognized on-target effect of Infigratinib and other FGFR tyrosine

kinase inhibitors.

Experimental Protocols
Vofatamab: FIERCE-21 Trial (NCT02401542)
The FIERCE-21 trial was a Phase Ib/II study evaluating Vofatamab alone or in combination

with docetaxel in patients with locally advanced or metastatic urothelial carcinoma who had

relapsed after or were refractory to at least one prior line of chemotherapy.[8][12]

Patient Selection: Patients were required to have a pathogenic FGFR3 mutation or fusion

identified by the FoundationONE assay on archival tumor samples.[7]

Dosing:

Vofatamab monotherapy arm: 25 mg/kg administered as an IV infusion.[7][9]
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Combination therapy arm: Docetaxel at 75 mg/m² followed by Vofatamab at 25 mg/kg IV

on day one of each 21-day cycle.[7] An additional dose of Vofatamab was given on day 8

of the first cycle.[9]

Efficacy Assessment: Tumor response was evaluated by investigators according to RECIST

1.1 criteria.[13] The primary endpoints were safety and objective response rate.[3]
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Figure 2. FIERCE-21 Trial Workflow.
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Infigratinib: Phase Ib Trial in Urothelial Carcinoma
This was a multicenter, open-label, single-arm study of oral Infigratinib in patients with

advanced cholangiocarcinoma or other solid tumors with FGFR alterations, including urothelial

carcinoma.[10][18]

Patient Selection: Eligible patients had metastatic urothelial carcinoma with activating

FGFR3 mutations or fusions.[10]

Dosing: Infigratinib was administered orally at a dose of 125 mg once daily for 21 days of a

28-day cycle.[10][18]

Efficacy Assessment: The primary endpoint was objective response rate, with secondary

endpoints including disease control rate, progression-free survival, and overall survival.[10]

Tumor assessments were based on RECIST 1.0 criteria.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857567#vsppltlgqlls-vs-infigratinib-for-fgfr3-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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